3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione
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Overview
Description
3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that features a piperazine ring and an isoindoline structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of piperazine with an isoindoline derivative under controlled conditions. The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-propyl}-piperidine-2,6-dione: This compound shares a similar piperazine and piperidine structure but has different substituents, leading to distinct biological activities.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another related compound with a similar core structure but different functional groups.
Uniqueness
3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3-oxo-7-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c22-15-5-4-14(16(23)19-15)21-10-12-11(17(21)24)2-1-3-13(12)20-8-6-18-7-9-20/h1-3,14,18H,4-10H2,(H,19,22,23) |
InChI Key |
PUYJVLSQBSEGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N4CCNCC4 |
Origin of Product |
United States |
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